molecular formula C19H19ClN4O2 B6446782 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2640842-12-0

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B6446782
CAS No.: 2640842-12-0
M. Wt: 370.8 g/mol
InChI Key: HXTCEMVXCCVRHL-UHFFFAOYSA-N
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Description

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is an intricate chemical compound that finds its place in the nexus of medicinal chemistry and molecular biology. Its structure presents a combination of pyridinyl and pyrimidinone moieties, making it a versatile candidate for various biochemical applications. This compound has piqued the interest of researchers due to its potential therapeutic properties and wide range of chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting with the functionalization of the 3-chloropyridine moiety. The following represents a general outline of the synthetic route:

  • Chloropyridine Functionalization: The initial step involves reacting 3-chloropyridine with a piperidine derivative under nucleophilic substitution conditions to introduce the piperidinyl group.

  • O-Methylation: Following this, the intermediate product undergoes methylation to introduce the oxymethyl group.

  • Pyrimidinone Formation: The final step includes the formation of the pyrido[1,2-a]pyrimidin-4-one ring system through cyclization reactions involving appropriate reagents and conditions such as anhydrous environments and high temperatures.

Industrial Production Methods

For industrial scale production, optimizing the synthesis steps for higher yield and purity is crucial. This involves refining reaction conditions, employing continuous flow chemistry to ensure consistent production rates, and using catalysts to lower energy requirements. Purification processes like recrystallization and chromatography are essential to isolate the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

The compound 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

  • Oxidation: It can be oxidized in the presence of strong oxidizing agents such as potassium permanganate to form corresponding oxides.

  • Reduction: Reduction reactions using agents like sodium borohydride can modify certain functional groups, potentially altering biological activity.

  • Substitution: Halogen exchange or nucleophilic substitutions can occur, especially at the chloropyridinyl site.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, dichromate under acidic conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Using nucleophiles such as amines or thiols in aprotic solvents like dimethyl sulfoxide.

Major Products

These reactions can yield various derivatives which can be tested for enhanced biological activity or stability.

Scientific Research Applications

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is studied across various scientific disciplines:

  • Chemistry: It's investigated for its unique reactivity and potential to form complex structures, which could lead to new materials or catalysts.

  • Biology: The compound is evaluated for its interactions with enzymes and proteins, exploring potential inhibitory effects or enzyme modulation.

  • Medicine: Potential therapeutic applications are explored, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Industry: Used as an intermediate in the synthesis of other complex molecules, potentially leading to pharmaceuticals, agrochemicals, or specialty chemicals.

Comparison with Similar Compounds

Compared to similar compounds, 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one exhibits unique properties:

  • Structural Uniqueness: Its combination of pyridine, piperidine, and pyrimidinone moieties offers a distinct configuration not commonly found in other compounds.

  • Reactivity: Its chemical reactivity is enhanced by the presence of multiple reactive sites, offering opportunities for diverse chemical modifications.

List of Similar Compounds

  • 2-(4-{[(3-bromopyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.

  • 2-(4-{[(3-fluoropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.

  • 2-(4-{[(3-hydroxypyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.

These similar compounds share a core structure but exhibit different reactivity and biological activities, making this compound an interesting and valuable compound in scientific research.

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c20-15-12-21-7-4-16(15)26-13-14-5-9-23(10-6-14)18-11-19(25)24-8-2-1-3-17(24)22-18/h1-4,7-8,11-12,14H,5-6,9-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTCEMVXCCVRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=CC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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